Methyl 4-cyclohexylidene-3-methylbut-2-enoate
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Overview
Description
Methyl 4-cyclohexylidene-3-methylbut-2-enoate: is an organic compound with the molecular formula C₁₂H₁₈O₂ It is characterized by a cyclohexylidene group attached to a but-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-cyclohexylidene-3-methylbut-2-enoate typically involves the esterification of 4-cyclohexylidene-3-methylbut-2-enoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated systems and optimized reaction parameters ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-cyclohexylidene-3-methylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl 4-cyclohexylidene-3-methylbut-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-cyclohexylidene-3-methylbut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved may include ester hydrolysis, oxidation, and conjugation reactions.
Comparison with Similar Compounds
- Methyl 3-methyl-2-butenoate
- Ethyl 2-methylbut-2-enoate
- Isopentyl 3-methyl-2-butenoate
Uniqueness: Methyl 4-cyclohexylidene-3-methylbut-2-enoate is unique due to the presence of the cyclohexylidene group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and influences its reactivity and applications.
Properties
CAS No. |
111917-29-4 |
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Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
methyl 4-cyclohexylidene-3-methylbut-2-enoate |
InChI |
InChI=1S/C12H18O2/c1-10(9-12(13)14-2)8-11-6-4-3-5-7-11/h8-9H,3-7H2,1-2H3 |
InChI Key |
UUADWMKNAIMNSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)OC)C=C1CCCCC1 |
Origin of Product |
United States |
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